Sodium Malonaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

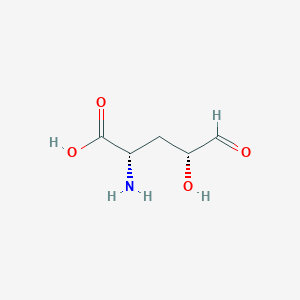

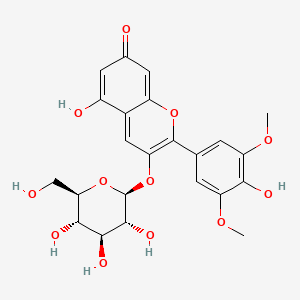

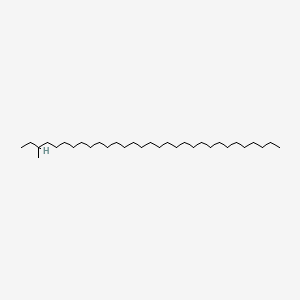

Malonaldehyde is a dialdehyde that is propane substituted by two oxo groups at the terminal carbon atoms respectively. A biomarker of oxidative damage to lipids caused by smoking, it exists in vivo mainly in the enol form. It has a role as a biomarker.

Malonaldehyde, sodium salt is a light yellow powder. (NTP, 1992)

Malondialdehyde is an organic compound with the formula CH2(CHO)2, and a byproduct of lipid metabolism in the body. Malondialdehyde, a highly reactive compound, is one of the many reactive electrophile species that cause toxic stress in cells and form covalent protein adducts, called advanced lipoxidation end products (ALE). This compound also forms mutagenic DNA adducts when it reacts with deoxyadenosine and deoxyguanosine in DNA. Malondialdehyde is also found in many foods and is present in high levels in rancid foods.

Applications De Recherche Scientifique

Synthesis and Characterization

- Sodium malonaldehyde plays a role in the synthesis of pure malonaldehyde. It is obtained through acidic hydrolysis of 1,1,3,3-tetramethoxypropane, followed by a reaction with gaseous hydrochloric acid (Trivella, Coussan, & Chiavassa, 2008).

Analysis in Food Chemistry

- This compound, as malonaldehyde, is measured in food chemistry for assessing lipid oxidation using the TBARS assay. This assay's accuracy can be affected by substances like sodium caseinate (Caprioli, O’Sullivan, & Monahan, 2011).

Medical Applications

- In medical research, this compound levels are measured in the lens of patients with complicated cataracts. The study found that preoperative treatment with diclofenac sodium eye drops significantly reduced malonaldehyde levels (Widowati, 2015).

Chemical Synthesis

- This compound derivatives have been synthesized for potential applications in various fields. These derivatives are obtained via a specific synthetic route involving heteroarylacetic acids and aqueous sodium carbonate (Mehranpour, Hashemnia, & Azamifar, 2013).

Food Preservation and Shelf Life

- In food science, this compound content is used as an indicator of lipid oxidation, which is relevant in studies on the shelf life of foods. For instance, sodium lactate's effectiveness in inhibiting malonaldehyde formation in poultry sausage was investigated (Cegielska-Radziejewska & Pikul, 2004).

Use in Sodium-Ion Batteries

- While not directly related to this compound, research on sodium-ion batteries highlights the significance of sodium in advanced energy materials and technologies (Delmas, 2018).

MRI Applications

- Sodium MRI, a biomedical application, indirectly involves the understanding of sodium behavior in biological tissues. This advanced imaging technique provides insights into cell integrity and function (Madelin & Regatte, 2013).

Propriétés

Numéro CAS |

24382-04-5 |

|---|---|

Formule moléculaire |

OCHCH2CHO C3H4O2 |

Poids moléculaire |

72.06 g/mol |

Nom IUPAC |

sodium;propanedial |

InChI |

InChI=1S/C3H3O2.Na/c4-2-1-3-5;/h1-3H;/q-1;+1 |

Clé InChI |

WSMYVTOQOOLQHP-UHFFFAOYSA-N |

SMILES |

[CH-](C=O)C=O.[Na+] |

SMILES canonique |

C(C=O)C=O |

Color/Form |

Solid (needles) |

melting_point |

232 °F (decomposes) (NTP, 1992) 72.0 °C 72°C 72 °C 161°F |

Autres numéros CAS |

542-78-9 |

Description physique |

Malonaldehyde, sodium salt is a light yellow powder. (NTP, 1992) Solid NEEDLES. Solid (needles). |

Solubilité |

greater than or equal to 100 mg/mL at 68.9° F (NTP, 1992) |

Synonymes |

Malonaldehyde Malondialdehyde Malondialdehyde, Sodium Malonylaldehyde Malonyldialdehyde Propanedial Sodium Malondialdehyde |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.